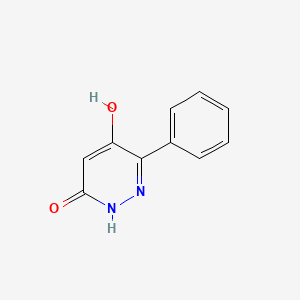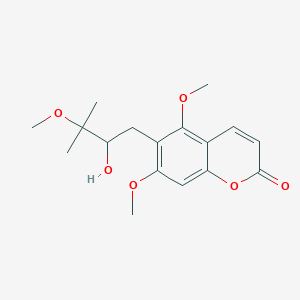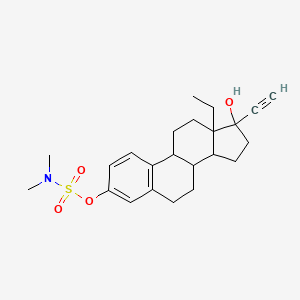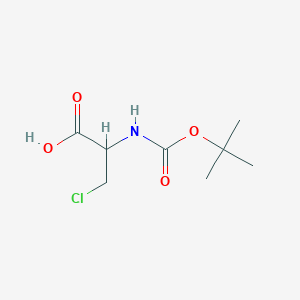
Boc-beta-chloro-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Este compuesto se utiliza a menudo en la síntesis de péptidos y como bloque de construcción en química orgánica debido a sus propiedades únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Boc-beta-cloro-L-alanina generalmente implica la protección del grupo amino de beta-cloro-L-alanina con un grupo tert-butoxicarbonilo (Boc). Esto se puede lograr haciendo reaccionar beta-cloro-L-alanina con dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente anhidro como diclorometano a temperatura ambiente .
Métodos de producción industrial
La producción industrial de Boc-beta-cloro-L-alanina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la protección Boc .
Análisis De Reacciones Químicas
Tipos de reacciones
La Boc-beta-cloro-L-alanina experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.
Reacciones de desprotección: El grupo Boc se puede eliminar en condiciones ácidas, típicamente utilizando ácido trifluoroacético (TFA).
Reacciones de acoplamiento: Se puede utilizar en reacciones de acoplamiento de péptidos para formar enlaces peptídicos con otros aminoácidos.
Reactivos y condiciones comunes
Reacciones de sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Reacciones de desprotección: Ácido trifluoroacético (TFA) en diclorometano.
Reacciones de acoplamiento: Agentes de acoplamiento como diciclohexilcarbodiimida (DCC) o N,N'-diisopropilcarbodiimida (DIC) en presencia de una base.
Principales productos formados
Reacciones de sustitución: Formación de derivados de alanina sustituidos.
Reacciones de desprotección: Formación de beta-cloro-L-alanina.
Reacciones de acoplamiento: Formación de dipéptidos o cadenas peptídicas más largas.
Aplicaciones Científicas De Investigación
La Boc-beta-cloro-L-alanina se utiliza ampliamente en la investigación científica debido a su versatilidad:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas complejas y péptidos.
Biología: Empleo en el estudio de los mecanismos enzimáticos y la síntesis de proteínas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos y como precursor de compuestos bioactivos.
Industria: Utilizado en la producción de productos farmacéuticos y productos químicos finos
Mecanismo De Acción
El mecanismo de acción de la Boc-beta-cloro-L-alanina implica su papel como derivado de aminoácido protegido. El grupo Boc protege al grupo amino durante las reacciones químicas, evitando reacciones secundarias no deseadas. Tras la desprotección, el grupo amino libre puede participar en varios procesos bioquímicos, incluida la formación de enlaces peptídicos y las interacciones enzimáticas .
Comparación Con Compuestos Similares
Compuestos similares
Beta-cloro-L-alanina: Carece de la protección Boc, lo que la hace más reactiva.
Boc-L-alanina: Estructura similar pero sin el átomo de cloro.
Beta-cloro-DL-alanina: Una mezcla racémica de ambos enantiómeros.
Singularidad
La Boc-beta-cloro-L-alanina es única debido a su combinación del grupo protector Boc y el átomo de cloro en el carbono beta. Esta combinación proporciona tanto estabilidad como reactividad, lo que la convierte en un compuesto valioso en la química sintética y la investigación bioquímica.
Propiedades
Fórmula molecular |
C8H14ClNO4 |
|---|---|
Peso molecular |
223.65 g/mol |
Nombre IUPAC |
3-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C8H14ClNO4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4H2,1-3H3,(H,10,13)(H,11,12) |
Clave InChI |
NMRCVEILBKVWIK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


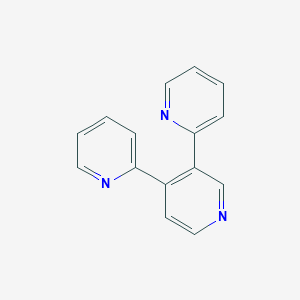
![[1-Benzyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol](/img/structure/B12301864.png)


![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)
![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)
![(1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12301915.png)
![potassium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12301916.png)
![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)
